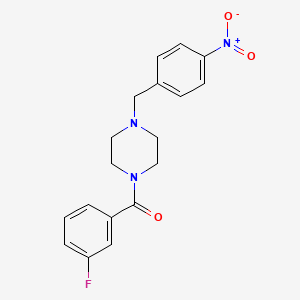

4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar fluoro-benzamide compounds typically involves condensation reactions between fluoro-benzoyl chloride and fluoro-aniline derivatives under standard synthetic conditions. For instance, N-(2,3-Difluorophenyl)-2-fluorobenzamide was synthesized with high yield (88%) through this method, indicating a general pathway that might be applicable to the synthesis of 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide (Hehir & Gallagher, 2023).

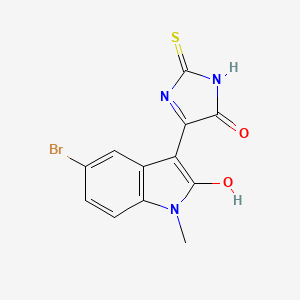

Molecular Structure Analysis

Molecular structure analysis of fluoro-benzamides reveals significant insights into their aggregation behavior and molecular geometry. A study on a series of N-(difluorophenyl)benzamides demonstrated aggregation via N–H⋯OC intermolecular interactions, often combined with C–H⋯O/F/π interactions and F⋯F contacts, highlighting the role of fluorine in molecular aggregation (Mocilac, Osman, & Gallagher, 2016).

Chemical Reactions and Properties

Fluoro-benzamides participate in diverse chemical reactions, including amide-directed fluorination of C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance. This suggests potential reactions involving 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide in the presence of iron(II) triflate (Groendyke, AbuSalim, & Cook, 2016).

Physical Properties Analysis

The physical properties of fluoro-benzamides, such as melting points and solubility, are critical for their application. For example, 2,6-Difluorobenzamide, a related compound, was synthesized with a high yield and melting point of 145.4-145.6°C, indicating the potential physical properties of our compound of interest (Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group compatibility, play a significant role in the application of fluoro-benzamides. The synthesis and study of various fluoro-benzamides have shown these compounds to have significant antimicrobial activities, suggesting that 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide may also exhibit similar properties under certain conditions (Desai, Rajpara, & Joshi, 2013).

科学的研究の応用

Fluoroamide-Directed C-H Fluorination

A notable application involves the mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This process allows for chemoselective fluorine transfer to yield corresponding fluorides efficiently. The reaction demonstrates broad substrate scope and functional group tolerance, suggesting the compound's potential in facilitating fluorination reactions without the need for noble metal additives. The mechanism involves short-lived radical intermediates, with F-transfer mediated directly by iron, showcasing the compound's role in advancing fluorination chemistry (Groendyke et al., 2016).

Antimicrobial Applications

Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine has highlighted their promising antimicrobial properties. The presence of a fluorine atom at specific positions significantly enhances antimicrobial activity against various bacterial and fungal strains. This insight into the compound's antimicrobial effectiveness underscores its potential in developing new antimicrobial agents (Desai et al., 2013).

Understanding Molecular Aggregation

Studies on N-(difluorophenyl)benzamides have contributed to understanding the role of fluorine in molecular aggregation and complex C–F/C–H disorder. Analysis of crystal structure and computational experiments reveal how fluorine substitution patterns influence molecular aggregation, offering valuable insights into designing molecules with desired physical properties (Mocilac et al., 2016).

Material Science and Polymer Synthesis

The compound has applications in synthesizing novel aromatic polyimides and semiaromatic polyamides with improved thermal properties and solubility in organic solvents. These materials exhibit high degradation temperatures and are suitable for high-performance applications, highlighting the compound's utility in material science and engineering (Butt et al., 2005).

Advanced Fluorination Techniques

Further research emphasizes the compound's role in developing advanced fluorination techniques, such as the use of fluoroform as a difluorocarbene source for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This approach showcases innovative methods for incorporating fluorine into organic molecules, contributing to the field of synthetic organic chemistry (Thomoson & Dolbier, 2013).

特性

IUPAC Name |

4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-8-6-11(16)12(17)7-9(8)14(19)18-13-5-3-2-4-10(13)15/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWOTOJQXZXAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)

![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)

![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)

![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)